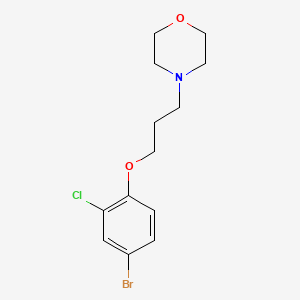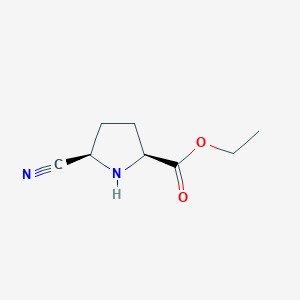
N-(5-amino-2-methylphenyl)-4-chlorobenzamide
Übersicht
Beschreibung
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound with the molecular formula C16H15N5 . It’s a type of pyrimidinamine derivative .
Synthesis Analysis
A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by reacting N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones .Molecular Structure Analysis
The compound crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Chemical Reactions Analysis
The compound has been involved in reactions with various ketones to synthesize new derivatives . It’s also been analyzed using LC–MS/MS methods .Physical And Chemical Properties Analysis
The compound has an average mass of 277.324 Da and a monoisotopic mass of 277.132751 Da .Wissenschaftliche Forschungsanwendungen
Serotonin-3 Receptor Antagonists
N-(5-amino-2-methylphenyl)-4-chlorobenzamide derivatives have been synthesized and evaluated for their potential as serotonin-3 (5-HT3) receptor antagonists. These compounds, particularly those with a 1,4-diazepine ring, showed potent 5-HT3 receptor antagonistic activity without binding affinity to 5-HT4 receptors. This suggests their potential application in modulating serotonin-related functions in the body (Harada et al., 1995).
Gastrokinetic Agents
A series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, including variants of this compound, were synthesized to evaluate their gastrokinetic activity. Some compounds in this series were found to be effective in enhancing gastric emptying activity, comparable to existing gastrokinetic agents, suggesting their potential therapeutic use in gastrointestinal disorders (Kato et al., 1992).
Insect Growth Regulation
This compound derivatives have been evaluated as moult-inhibiting insect growth regulators. These compounds, including variants like BAY SIR 8514 and LY-127603, demonstrated effectiveness in controlling pests like the spruce budworm. Their stability to autoclaving and UV exposure further highlights their potential in agricultural applications (Retnakaran, 1980).
Antimicrobial Activity
Several this compound derivatives have been synthesized and tested for their antimicrobial activities. Some of these compounds showed good or moderate activity against various microorganisms, suggesting their potential application in the development of new antimicrobial agents (Bektaş et al., 2007).
Anticonvulsant Properties
This compound derivatives have also been evaluated for their anticonvulsant properties. These compounds, including various N-phenyl derivatives of phthalimide, showed promising results in preclinical models, indicating their potential use in treating seizure disorders (Vamecq et al., 2000).
Antitumor Properties
This compound derivatives have shown selective antitumor properties in vitro and in vivo. These compounds have been studied for their mechanisms of action, metabolic transformations, and pharmacokinetic properties, which are crucial in the development of novel anticancer therapies (Bradshaw et al., 2002).
Wirkmechanismus
Target of Action
It’s known that similar compounds have shown antimicrobial and antioxidant activities .
Mode of Action
It’s known that similar compounds interact with their targets, leading to antimicrobial and antioxidant effects .
Biochemical Pathways
It’s known that similar compounds have shown to affect pathways related to microbial growth and oxidative stress .
Result of Action
Similar compounds have shown antimicrobial and antioxidant activities, suggesting that they may have a similar effect .
Eigenschaften
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-2-7-12(16)8-13(9)17-14(18)10-3-5-11(15)6-4-10/h2-8H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKJFSMEDCXZQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901257146 | |
| Record name | N-(5-Amino-2-methylphenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436089-21-3 | |
| Record name | N-(5-Amino-2-methylphenyl)-4-chlorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436089-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Amino-2-methylphenyl)-4-chlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901257146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine](/img/structure/B3137126.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine](/img/structure/B3137130.png)
![6-[(4-ethylphenyl)-methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B3137131.png)







